molecular formula C20H14BrN3O B2833894 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 404856-70-8

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide

Cat. No. B2833894
CAS RN: 404856-70-8
M. Wt: 392.256
InChI Key: CSPXPHRQMSVQKJ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of the structure of many biologically active molecules .


Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact molecular structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O, an average mass of 224.258 Da, and a mono-isotopic mass of 224.094955 Da .

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research highlights the synthesis of new diamines, including benzimidazole derivatives, which are polymerized with various anhydrides to produce polyimides with notable solubility and thermal stability. These materials exhibit degradation temperatures ranging from 240°C to 550°C and could be useful in high-performance applications due to their specific heat capacity and thermal degradation properties (Butt et al., 2005).

Thermal Fragmentation and Rearrangement of Benzamide Derivatives

This study delves into the thermal fragmentation and rearrangement of N-phenylbenzamide oximes, leading to the synthesis of benzimidazoles among other products. The process is described through a mechanism involving the homolysis of N–O and/or C–N bonds, underlining the compound's role in synthesizing benzimidazole derivatives (Gaber et al., 2011).

Benzimidazoles as Biologically Active Compounds

Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide, are emphasized for their therapeutic potential, showcasing a wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. This research underscores the chemical's importance in pharmaceutical applications (Salahuddin et al., 2017).

Evaluation as Inhibitors of Cancer Cell Proliferation

A series of trisubstituted benzimidazole derivatives, including the compound , were synthesized and evaluated for their inhibitory effects on MDA-MB-231 breast cancer cell proliferation. This study indicates the potential of these compounds in cancer therapy (Thimmegowda et al., 2008).

Novel Anticancer Agents

Research into 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents reveals significant cytotoxic activity against human neoplastic cell lines, indicating the promising application of benzimidazole derivatives in developing new anticancer drugs (Romero-Castro et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological activity. For example, some benzimidazole derivatives have been found to exert cytotoxicity by causing cell cycle arrest at the G2/M phase .

Future Directions

The development of new benzimidazole derivatives with improved pharmacological properties is an active area of research. Future directions may include the design and synthesis of novel benzimidazole derivatives, investigation of their biological activities, and development of more efficient and eco-friendly synthetic methods .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPXPHRQMSVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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